Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area Relative to the Des-Methyl Parent and Dimethyl Congeners
The 6-methyl derivative (CAS 918437-53-3) exhibits a calculated LogP of 2.68, which is approximately 0.4–0.5 log units higher than the estimated LogP of the des-methyl parent (CAS 727654-74-2; estimated LogP ~2.2) and approximately 0.3–0.6 log units lower than the estimated LogP of the 3,3-dimethyl (CAS 918437-54-4; estimated LogP ~3.0) and 3,3,6-trimethyl (CAS 918437-55-5; estimated LogP ~3.3) analogs . The PSA remains conserved at 64.1 Ų across the series due to the identical trione and nitrogen pharmacophore, indicating that the primary vector of differentiation is lipophilicity . This magnitude of ΔLogP has been associated with altered membrane permeability and plasma protein binding in isosteric quinone series [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.68 (calculated) |
| Comparator Or Baseline | Des-methyl parent (CAS 727654-74-2): LogP ~2.2 (estimated from MW 277.27); 3,3-dimethyl (CAS 918437-54-4): LogP ~3.0 (estimated from MW 305.33); 3,3,6-trimethyl (CAS 918437-55-5): LogP ~3.3 (estimated from MW 319.35) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 vs. des-methyl; ΔLogP ≈ −0.3 to −0.6 vs. tri-methylated analogs |
| Conditions | In silico calculation (Chemsrc database; method not specified) |
Why This Matters
For procurement supporting cell-based assays or in vivo studies, a LogP shift of 0.3–0.6 units can meaningfully influence compound solubility, non-specific binding, and tissue distribution, making the 6-methyl compound a potentially more balanced permeability tool than its more polar or more lipophilic counterparts.
- [1] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol., 2011, 24, 1420-1456. (General reference on the impact of alkyl substitution on LogP and permeability in heterocyclic series.) View Source
